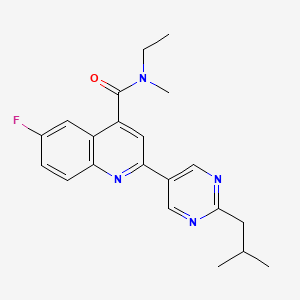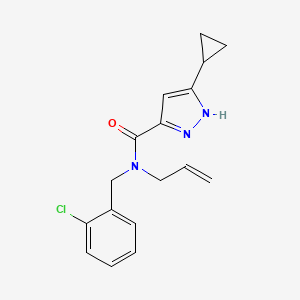![molecular formula C15H17FN2 B3805004 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine](/img/structure/B3805004.png)
1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine
Overview
Description
1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine, also known as FPMD, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been widely used in scientific research for its various applications.
Mechanism of Action
1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine acts as a SNDRI by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the antidepressant, anxiolytic, and anti-addictive effects of 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine.
Biochemical and Physiological Effects
1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine has been shown to have various biochemical and physiological effects. In a study published in the International Journal of Neuropsychopharmacology in 2013, 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine was found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a key factor in the regulation of mood and cognition. In another study published in the Journal of Pharmacology and Experimental Therapeutics in 2014, 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine was shown to increase the levels of cyclic adenosine monophosphate (cAMP) in the prefrontal cortex, which is involved in the regulation of attention and working memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine in lab experiments is its potent and selective SNDRI activity, which allows for the study of the role of serotonin, norepinephrine, and dopamine in various physiological and behavioral processes. However, one of the limitations of using 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine is its potential for abuse, as it has been shown to have stimulant-like effects in rodents.
Future Directions
There are several future directions for the study of 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to study its mechanism of action in more detail, particularly its effects on intracellular signaling pathways. Additionally, the development of more selective SNDRI compounds based on the structure of 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine could lead to the discovery of new treatments for psychiatric disorders.
Scientific Research Applications
1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine has been used in various scientific research applications, including the study of depression, anxiety, and addiction. In a study published in the Journal of Psychopharmacology in 2015, 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine was shown to have antidepressant-like effects in a rodent model of depression. In another study published in the Journal of Neuroscience in 2018, 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine was found to reduce anxiety-like behavior in a rodent model of anxiety. Furthermore, 1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine has also been used in the study of addiction, as it has been shown to reduce cocaine-seeking behavior in rodents in a study published in the Journal of Pharmacology and Experimental Therapeutics in 2016.
properties
IUPAC Name |
1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-11(18(2)3)12-6-4-7-13(10-12)15-14(16)8-5-9-17-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXABPBHWNCKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=C(C=CC=N2)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate](/img/structure/B3804942.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3804945.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B3804949.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3804950.png)
![(8R*,9aS*)-8-hydroxy-2-[(2-propyl-1,3-thiazol-4-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3804956.png)

![2-[1-(4-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3804961.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B3804974.png)

![2-(3-{3-[2-(methylthio)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B3804990.png)
![2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide](/img/structure/B3804997.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3805012.png)
![8-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3805017.png)
![2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3805024.png)